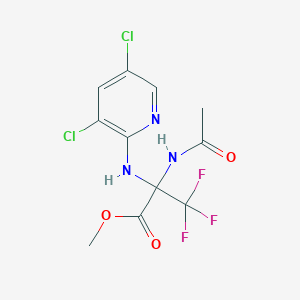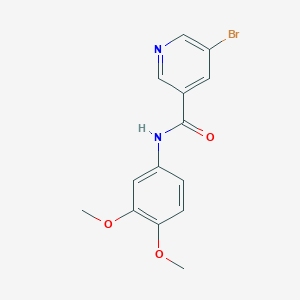
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate is a chemical compound with the molecular formula C21H25NO5S and a molecular weight of 403.49 g/mol . This compound is known for its unique structure, which includes a phenyl group, a benzoate ester, and a dipropylsulfamoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate involves several steps. One common method includes the esterification of 4-(dipropylsulfamoyl)benzoic acid with 2-oxo-2-phenylethanol. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions. The product is then purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting metabolic processes and leading to its biological effects .
Comparaison Avec Des Composés Similaires
2-Oxo-2-phenylethyl 4-(dipropylsulfamoyl)benzoate can be compared with other similar compounds, such as:
2-Oxo-2-phenylethyl 4-(dimethylsulfamoyl)benzoate: This compound has a similar structure but with dimethyl groups instead of dipropyl groups, leading to different chemical and biological properties.
2-Oxo-2-phenylethyl 4-(diethylsulfamoyl)benzoate: The presence of diethyl groups instead of dipropyl groups can affect the compound’s reactivity and applications.
2-Oxo-2-phenylethyl 4-(dibutylsulfamoyl)benzoate: The larger butyl groups can lead to differences in solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C21H25NO5S |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
phenacyl 4-(dipropylsulfamoyl)benzoate |
InChI |
InChI=1S/C21H25NO5S/c1-3-14-22(15-4-2)28(25,26)19-12-10-18(11-13-19)21(24)27-16-20(23)17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3 |
Clé InChI |
XZLKOSUTCCGEPP-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)
![4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate](/img/structure/B15005488.png)


![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B15005525.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![2-[5-(3-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B15005570.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetic acid](/img/structure/B15005577.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15005578.png)
![4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15005584.png)
amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15005590.png)
